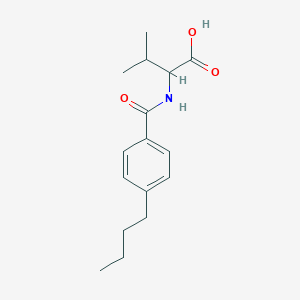
N-(4-butylbenzoyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylbenzoyl)valine, also known as NBV, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of valine, an essential amino acid, and is synthesized through a multistep process.
作用機序
The mechanism of action of N-(4-butylbenzoyl)valine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. N-(4-butylbenzoyl)valine has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and are often overexpressed in cancer cells. In addition, N-(4-butylbenzoyl)valine has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-butylbenzoyl)valine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the modulation of gene expression. N-(4-butylbenzoyl)valine has also been found to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of N-(4-butylbenzoyl)valine for lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one limitation of N-(4-butylbenzoyl)valine is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
将来の方向性
There are several future directions for research on N-(4-butylbenzoyl)valine, including the development of more potent analogs and the investigation of its potential applications in other fields, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to fully understand the mechanisms of action of N-(4-butylbenzoyl)valine and its potential side effects.
合成法
The synthesis of N-(4-butylbenzoyl)valine involves several steps, starting with the reaction of 4-butylbenzoyl chloride with valine methyl ester. This reaction produces 4-butylbenzoyl valine methyl ester, which is then hydrolyzed to yield N-(4-butylbenzoyl)valine. The final product is purified using column chromatography to obtain a high degree of purity.
科学的研究の応用
N-(4-butylbenzoyl)valine has been studied extensively for its potential applications in the fields of cancer treatment, neuroprotection, and inflammation. Several studies have shown that N-(4-butylbenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-butylbenzoyl)valine has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, N-(4-butylbenzoyl)valine has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(4-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-12-7-9-13(10-8-12)15(18)17-14(11(2)3)16(19)20/h7-11,14H,4-6H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWZKPMSZCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)

![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![N-[(1-hydroxycyclohexyl)methyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6051003.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)
![7-benzyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6051018.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![methyl 5-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-phenylcyclopentanecarboxamide](/img/structure/B6051063.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B6051072.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)